N-(Cyclopent-2-en-1-yl)acetamide
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Overview
Description
N-(Cyclopent-2-en-1-yl)acetamide is an organic compound characterized by the presence of a cyclopentene ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-2-en-1-yl)acetamide typically involves the reaction of cyclopent-2-en-1-ylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Cyclopent-2-en-1-one derivatives.
Reduction: Cyclopent-2-en-1-ylamine or cyclopent-2-en-1-ol.
Substitution: Various substituted cyclopent-2-en-1-yl derivatives.
Scientific Research Applications
N-(Cyclopent-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclopent-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the acetamide group.
N-(2-Cyano-cyclopent-1-en-1-yl)acetamide: Contains a cyano group instead of the cyclopentene ring.
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: Contains an aminophenyl group in addition to the cyclopentene ring.
Uniqueness
N-(Cyclopent-2-en-1-yl)acetamide is unique due to its specific combination of the cyclopentene ring and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
78837-78-2 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-cyclopent-2-en-1-ylacetamide |
InChI |
InChI=1S/C7H11NO/c1-6(9)8-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3,(H,8,9) |
InChI Key |
ZXZMWNBIRZSKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC=C1 |
Origin of Product |
United States |
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